![molecular formula C26H25N9O2 B5118515 (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine
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Overview
Description
(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine, also known as L745870, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of tetrazole-containing compounds, which have been found to have various biological activities.
Mechanism of Action
The exact mechanism of action of (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, it has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine in lab experiments is its potential use in the treatment of various diseases, such as neuropathic pain and epilepsy. Another advantage is its anti-inflammatory and analgesic effects, which could be useful in studying the inflammatory response. However, one limitation is the lack of understanding of its exact mechanism of action, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine. One direction is to further investigate its mechanism of action, which could provide insights into its potential use in the treatment of various diseases. Another direction is to study its effects on other biological pathways, such as the immune response and oxidative stress. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of (4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine has been described in the literature. The compound can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl 2-(2-bromoethenyl)benzoate to obtain the intermediate compound, which is then reacted with 1,2-bis(1H-tetrazol-5-yl)ethane to form the final product.
Scientific Research Applications
(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.
properties
IUPAC Name |
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N9O2/c1-33(2)19-7-5-18(6-8-19)17-24(25-27-29-31-34(25)20-9-13-22(36-3)14-10-20)26-28-30-32-35(26)21-11-15-23(37-4)16-12-21/h5-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDAMAMNYHGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=C(C=C3)OC)C4=NN=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,2-bis[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-N,N-dimethylaniline |
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